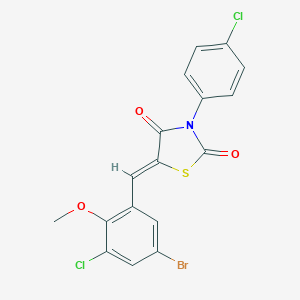

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the perception of pain and temperature.

Mécanisme D'action

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione acts as an antagonist of TRPV1 by binding to a specific site on the channel and preventing its activation by capsaicin and heat. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione does not affect the basal activity of TRPV1, which allows the channel to function normally under physiological conditions. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be a selective antagonist of TRPV1, as it does not affect the activity of other TRP channels or voltage-gated ion channels.

Biochemical and Physiological Effects

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and arthritis. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to reduce fever and hyperthermia in animal models of fever. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has minimal toxicity and does not produce any significant side effects at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a useful tool for studying the function of TRPV1 in vivo and in vitro. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has high potency and selectivity for TRPV1, which makes it a valuable pharmacological agent for investigating the role of TRPV1 in pain and temperature sensation. However, 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has limitations in terms of its solubility and stability, which may affect its efficacy in some experimental conditions. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione also has limited bioavailability and may require high doses to achieve therapeutic effects in vivo.

Orientations Futures

Future research on 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could focus on the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. The use of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in combination with other pharmacological agents could also be explored to enhance its efficacy in treating pain and inflammation. Further studies on the mechanism of action of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could provide insights into the function of TRPV1 and its role in pain and temperature sensation. The potential therapeutic applications of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in human diseases could also be investigated in clinical trials.

Conclusion

In conclusion, 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a valuable tool for studying the function of TRPV1 in pain and temperature sensation. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has high potency and selectivity for TRPV1 and has been shown to reduce pain and inflammation in animal models of various diseases. However, 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has limitations in terms of its solubility and stability, which may affect its efficacy in some experimental conditions. Future research on 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could focus on the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties and exploring its potential therapeutic applications in human diseases.

Méthodes De Synthèse

The synthesis of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-3-chloro-2-methoxybenzaldehyde with 4-chlorobenzylamine to form a Schiff base, which is then cyclized with thiosemicarbazide in the presence of acetic acid to yield 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. The yield of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Applications De Recherche Scientifique

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been widely used in scientific research to study the role of TRPV1 in pain and temperature sensation. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, capsaicin, and acid. TRPV1 is expressed in sensory neurons and plays a crucial role in the perception of pain and temperature. 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to block the activation of TRPV1 by capsaicin and heat, which makes it a valuable tool for studying the function of TRPV1 in vivo and in vitro.

Propriétés

Nom du produit |

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |

|---|---|

Formule moléculaire |

C17H10BrCl2NO3S |

Poids moléculaire |

459.1 g/mol |

Nom IUPAC |

(5Z)-5-[(5-bromo-3-chloro-2-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C17H10BrCl2NO3S/c1-24-15-9(6-10(18)8-13(15)20)7-14-16(22)21(17(23)25-14)12-4-2-11(19)3-5-12/h2-8H,1H3/b14-7- |

Clé InChI |

BAPMGKMDFBNUQI-AUWJEWJLSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1Cl)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |

SMILES |

COC1=C(C=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)Cl |

SMILES canonique |

COC1=C(C=C(C=C1Cl)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301069.png)

![5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301070.png)

![[2-Chloro-4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B301071.png)

![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)

![5-(2,4-Diethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301075.png)

![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301080.png)

![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)

![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)

![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)

![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)

![2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301089.png)

![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)

![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)

![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)